molecular formula C24H21N3O5 B11997830 3-(2-(Oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate CAS No. 765907-70-8

3-(2-(Oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate

Cat. No.: B11997830
CAS No.: 765907-70-8
M. Wt: 431.4 g/mol
InChI Key: TXRJWORVITUHAJ-MFKUBSTISA-N
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Chemical Reactions Analysis

3-(2-(Oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(2-(Oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate is primarily used in scientific research, particularly in the fields of chemistry and biology. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies .

Mechanism of Action

The mechanism of action for 3-(2-(Oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate is not explicitly detailed in the available literature. compounds with similar structures often exert their effects through interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Several compounds share structural similarities with 3-(2-(Oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate, including:

These compounds differ in the substitution patterns on the aromatic rings, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct properties and applications .

Properties

CAS No.

765907-70-8

Molecular Formula

C24H21N3O5

Molecular Weight

431.4 g/mol

IUPAC Name

[3-[(E)-[[2-(3-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate

InChI

InChI=1S/C24H21N3O5/c1-16-5-3-7-19(13-16)26-22(28)23(29)27-25-15-17-6-4-8-21(14-17)32-24(30)18-9-11-20(31-2)12-10-18/h3-15H,1-2H3,(H,26,28)(H,27,29)/b25-15+

InChI Key

TXRJWORVITUHAJ-MFKUBSTISA-N

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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